Ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate
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Overview
Description
Ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate is a chemical compound with the molecular formula C12H13F3O4 and a molecular weight of 278.22 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to a phenoxyacetate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate typically involves the reaction of 2-(2,2,2-trifluoroethoxy)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Oxidation Reactions: The phenoxyacetate moiety can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique trifluoroethoxy group.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate can be compared with similar compounds such as:
Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate: This compound also contains a trifluoroethoxy group but has a different functional group (phosphoryl) attached to the acetate moiety.
2,2,2-Trifluoroethyl vinyl ether: This compound features a vinyl ether group and is used in different applications, such as inhaled drugs.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
160969-01-7 |
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Molecular Formula |
C12H13F3O4 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
ethyl 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetate |
InChI |
InChI=1S/C12H13F3O4/c1-2-17-11(16)7-18-9-5-3-4-6-10(9)19-8-12(13,14)15/h3-6H,2,7-8H2,1H3 |
InChI Key |
SGBYKGHECSAYJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1OCC(F)(F)F |
Origin of Product |
United States |
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